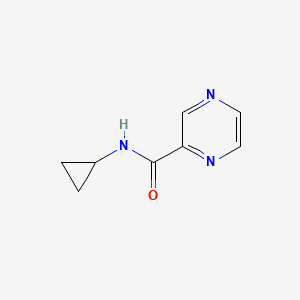
N-cyclopropylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropylpyrazine-2-carboxamide is a chemical compound belonging to the class of pyrazine carboxamides. Pyrazine carboxamides are known for their diverse pharmacological activities, including antimicrobial, antifungal, and herbicidal properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylpyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as acetone, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve automated flow chemistry techniques. These methods allow for the continuous production of the compound with high efficiency and reproducibility . The use of flow chemistry also enables better control over reaction parameters, leading to improved yields and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Amidation: Formation of amide bonds with carboxylic acids.
Reduction: Conversion to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Reactions with nucleophiles to replace functional groups on the pyrazine ring.
Common Reagents and Conditions
Amidation: Carboxylic acids and amines in the presence of coupling agents or catalysts.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Amidation: Formation of this compound.
Reduction: Formation of cyclopropylpyrazine-2-amine.
Substitution: Formation of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclopropylpyrazine-2-carboxamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-cyclopropylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, pyrazine carboxamides are known to inhibit fatty acid synthase I in mycobacteria, leading to the disruption of fatty acid synthesis . This inhibition hampers the growth and replication of the bacteria, making it a potential candidate for antimicrobial therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylpyrazine-2-carboxamide: Known for its antimycobacterial activity.
N-benzylpyrazine-2-carboxamide: Exhibits antifungal and antibacterial properties.
5-chloropyrazine-2-carboxamide: Used as an inhibitor of mycobacterial fatty acid synthase.
Uniqueness
N-cyclopropylpyrazine-2-carboxamide stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
N-cyclopropylpyrazine-2-carboxamide |
InChI |
InChI=1S/C8H9N3O/c12-8(11-6-1-2-6)7-5-9-3-4-10-7/h3-6H,1-2H2,(H,11,12) |
InChI-Schlüssel |
QJFGFIPABWFSQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)
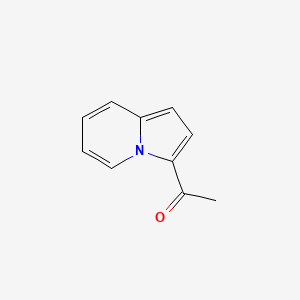
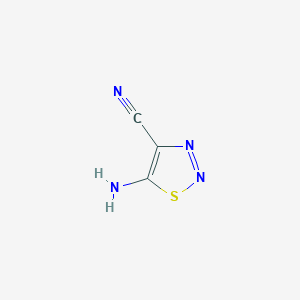
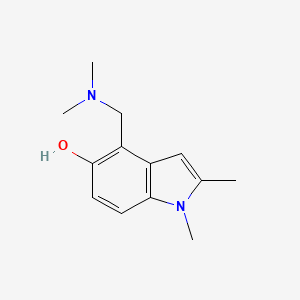
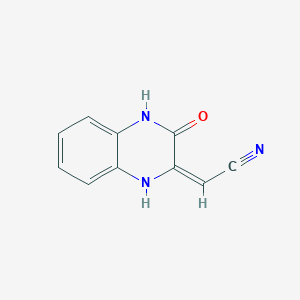
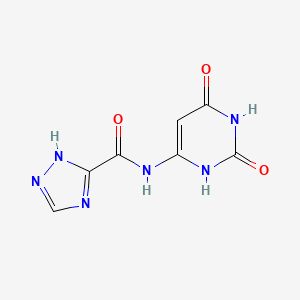
![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)
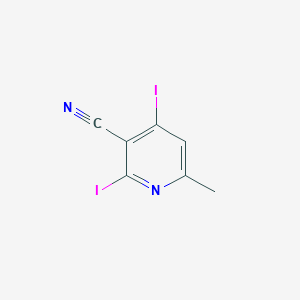
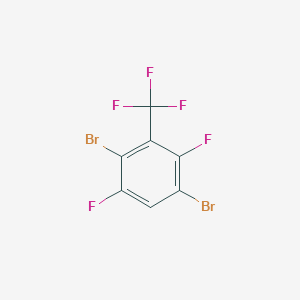
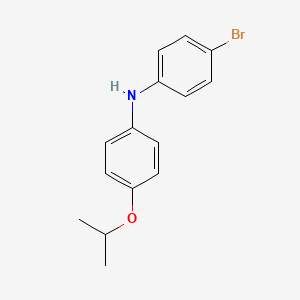
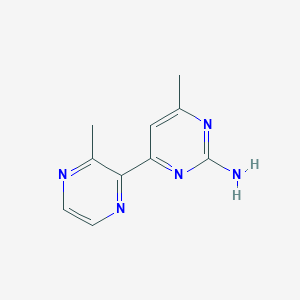
![11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13102152.png)


